3,6-Dichloro-2-phenyl-4h-chromen-4-one
CAS No.: 13179-00-5
Cat. No.: VC21536484
Molecular Formula: C15H8Cl2O2
Molecular Weight: 291.1 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13179-00-5 |
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Molecular Formula | C15H8Cl2O2 |
Molecular Weight | 291.1 g/mol |
IUPAC Name | 3,6-dichloro-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C15H8Cl2O2/c16-10-6-7-12-11(8-10)14(18)13(17)15(19-12)9-4-2-1-3-5-9/h1-8H |
Standard InChI Key | PTNKLWUWHUGKTA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
3,6-Dichloro-2-phenyl-4H-chromen-4-one belongs to the flavone class of compounds characterized by a 15-carbon skeleton arranged in a C6-C3-C6 configuration. The compound features a basic 2-phenyl-4H-chromen-4-one nucleus with chloro substituents at positions 3 and 6. Based on comparative analysis with similar compounds, its molecular formula is C₁₅H₈Cl₂O₂, with an estimated molecular weight of approximately 291.13 g/mol .
From structural analysis of similar chlorinated chromen-4-ones, 3,6-Dichloro-2-phenyl-4H-chromen-4-one is expected to form pale yellow to white crystalline powder at room temperature. The presence of two chloro substituents likely influences its solubility, making it more soluble in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide, but poorly soluble in water and polar protic solvents .
Table 1: Predicted Physicochemical Properties of 3,6-Dichloro-2-phenyl-4H-chromen-4-one
The compound contains a chromone ring system with a carbonyl group at position 4, which contributes to its electrophilic character at this position. The phenyl ring at position 2 and the chloro substituents at positions 3 and 6 modify the electronic distribution within the molecule, affecting its reactivity and biological interactions . The chloro substituents, being electron-withdrawing groups, decrease electron density in the aromatic rings, potentially enhancing the electrophilicity of the carbonyl carbon and influencing the compound's redox properties.
Method | Key Reagents | Advantages | Limitations |
---|---|---|---|
Algar-Flynn-Oyamada Reaction | 5-chloro-2-hydroxyacetophenone, benzaldehyde, H₂O₂, NaOH, chlorinating agent | Well-established method, Good yields, Simple reagents | Multiple steps, Control of regioselectivity for chlorination |
Baker-Venkataraman Rearrangement | 5-chloro-2-hydroxyacetophenone, benzoyl chloride, base, chlorinating agent | High purity products, Versatile approach | Requires careful control of reaction conditions |
Radical-Induced Cascade Annulation | 5-chloro-2-hydroxyphenyl propargylamine, (PhSe)₂, AIBME, chlorinating agent | Modern green approach, Uses air as oxygen source | Newer method, May require optimization |
Spectroscopic Characterization
The spectroscopic characterization of 3,6-Dichloro-2-phenyl-4H-chromen-4-one can be predicted based on the spectral data of similar chromen-4-one derivatives. The following spectroscopic patterns are expected:
Infrared (IR) Spectroscopy
In the IR spectrum, 3,6-Dichloro-2-phenyl-4H-chromen-4-one would likely exhibit characteristic absorption bands similar to those observed in related compounds :
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A strong absorption band at approximately 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration
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Absorption bands at 1560-1600 cm⁻¹ for C=C stretching vibrations of the aromatic rings
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C-O-C stretching vibrations around 1100-1150 cm⁻¹
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Absorption bands in the range of 750-800 cm⁻¹ attributed to C-Cl stretching vibrations
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Characteristic bands in the region of 740-780 cm⁻¹ for the substituted aromatic rings
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 3,6-Dichloro-2-phenyl-4H-chromen-4-one would likely show:
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Multiple signals in the range of δ 7.0-8.2 ppm corresponding to the aromatic protons of both the chromen-4-one nucleus and the 2-phenyl substituent
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The absence of a signal around δ 6.8 ppm (typically assigned to H-3 in unsubstituted flavones) due to chloro substitution at position 3
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Distinctive splitting patterns for the remaining protons on the chromen-4-one nucleus, with the proton at position 5 likely appearing as a doublet due to coupling with the proton at position 7
The ¹³C NMR spectrum would be expected to show:
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A signal at approximately δ 175-180 ppm for the carbonyl carbon (C-4)
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Signals in the range of δ 115-165 ppm for the aromatic and olefinic carbons
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Distinctive signals for the carbons bearing chloro substituents (C-3 and C-6), typically appearing more downfield compared to unsubstituted positions
Mass Spectrometry
In the mass spectrum, 3,6-Dichloro-2-phenyl-4H-chromen-4-one would likely show:
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A molecular ion peak at m/z 291 corresponding to the molecular formula C₁₅H₈Cl₂O₂
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Characteristic isotope patterns due to the presence of two chlorine atoms
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Fragment ions resulting from the loss of CO (M⁺-28) and other fragmentation patterns typical of flavones
Table 3: Predicted Spectroscopic Data for 3,6-Dichloro-2-phenyl-4H-chromen-4-one
Spectroscopic Technique | Expected Key Features | Predicted Values |
---|---|---|
IR Spectroscopy | C=O stretching | 1650-1700 cm⁻¹ |
C=C stretching | 1560-1600 cm⁻¹ | |
C-O-C stretching | 1100-1150 cm⁻¹ | |
C-Cl stretching | 750-800 cm⁻¹ | |
¹H NMR | Aromatic protons | δ 7.0-8.2 ppm (multiplets) |
Absence of H-3 signal | No signal at ~δ 6.8 ppm | |
¹³C NMR | Carbonyl carbon (C-4) | δ 175-180 ppm |
Aromatic carbons | δ 115-165 ppm | |
Chlorine-bearing carbons | Distinctive downfield shifts | |
Mass Spectrometry | Molecular ion peak | m/z 291 |
Chlorine isotope pattern | M⁺, M⁺+2, M⁺+4 in ratio ~9:6:1 |
It is important to note that these predicted activities would need to be confirmed through specific experimental studies on 3,6-Dichloro-2-phenyl-4H-chromen-4-one.
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